molecular formula C3H11NO7P2 B017006 Ácido pamidrónico CAS No. 40391-99-9

Ácido pamidrónico

Número de catálogo: B017006
Número CAS: 40391-99-9
Peso molecular: 235.07 g/mol
Clave InChI: WRUUGTRCQOWXEG-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Aplicaciones Científicas De Investigación

Medical Uses

Pamidronic acid is indicated for several medical conditions:

  • Paget's Disease of Bone : This condition involves abnormal bone remodeling. Pamidronic acid helps to reduce the excessive bone turnover associated with Paget's disease, leading to improved bone density and reduced pain.
  • Hypercalcemia of Malignancy : In patients with certain cancers, elevated calcium levels can occur due to bone metastases or tumor secretion of parathyroid hormone-related peptide (PTHrP). Pamidronic acid effectively lowers serum calcium levels in these patients.
  • Osteolytic Bone Metastases : It is used to manage osteolytic lesions, particularly in breast cancer and multiple myeloma, by inhibiting osteoclast activity, which leads to reduced bone resorption and pain relief.

Radiopharmaceutical Applications

Recent studies have explored the use of pamidronic acid as a radiopharmaceutical agent for imaging purposes. Notably:

  • PET Imaging : Pamidronic acid has been radiolabeled with gallium-68 ([^68Ga]) and used in positron emission tomography (PET) for bone imaging. Research shows that the compound has a high affinity for bone tissue, making it suitable for detecting osteoblastic activity in various bone disorders .
    Study Findings
    [^68Ga]Ga-NODAGA-pamidronic acidDemonstrated improved blood clearance and renal excretion compared to other agents, enhancing image quality in PET scans .
    [^18F]AlF-NOTA-pamidronic acidShowed significant cellular uptake in osteoblasts and osteosarcoma cells, indicating potential for targeted imaging .

Case Studies

Several case studies highlight the efficacy of pamidronic acid in clinical settings:

  • Case Study on Paget's Disease : A patient with severe Paget's disease experienced significant pain relief and improved mobility after treatment with pamidronic acid, demonstrating its effectiveness in managing symptoms associated with this condition.
  • Long-term Therapy in Fibrous Dysplasia : A 12-year-old girl with facial polyostotic fibrous dysplasia was treated with pamidronic acid alongside cabergoline. The combination therapy resulted in stabilization of her condition over an extended period, showcasing the drug's utility beyond traditional indications .

Mecanismo De Acción

El ácido pamidrónico ejerce sus efectos inhibiendo la resorción ósea mediada por osteoclastos. Se une a la hidroxiapatita en el hueso, donde es captado por los osteoclastos durante la resorción ósea. Una vez dentro de los osteoclastos, el ácido pamidrónico interrumpe la vía del mevalonato, lo que lleva a la inhibición de la farnesil pirofosfato sintasa. Esta inhibición evita la prenilación de pequeñas proteínas de señalización GTPasa, lo que finalmente conduce a la apoptosis de los osteoclastos y a la reducción de la resorción ósea .

Análisis Bioquímico

Métodos De Preparación

El ácido pamidrónico se puede sintetizar mediante diversos métodos. Una ruta sintética común implica la reacción del ácido 3-aminopropanoico con tricloruro de fósforo y ácido fosforoso en condiciones controladas. La reacción generalmente procede de la siguiente manera:

    Reacción del ácido 3-aminopropanoico con tricloruro de fósforo: Este paso implica la formación de un compuesto intermedio.

    Hidrólisis: El compuesto intermedio se hidroliza luego para producir ácido pamidrónico.

Los métodos de producción industrial a menudo implican la optimización de las condiciones de reacción para maximizar el rendimiento y la pureza. Por ejemplo, la preparación de ácido pamidrónico radiactivo para imágenes óseas implica el uso de la estrategia de éster de N-hidroxisuccinimida y el análisis de espectrometría de masas de cromatografía líquida para la validación .

Análisis De Reacciones Químicas

El ácido pamidrónico experimenta diversas reacciones químicas, que incluyen:

    Oxidación: El ácido pamidrónico se puede oxidar en condiciones específicas, aunque esta no es una reacción común para este compuesto.

    Sustitución: El grupo amino en el ácido pamidrónico puede participar en reacciones de sustitución, particularmente con electrófilos.

    Complejación: El ácido pamidrónico puede formar complejos con iones metálicos, lo que es un aspecto significativo de su función en el metabolismo óseo.

Los reactivos y las condiciones comunes utilizados en estas reacciones incluyen ácidos o bases fuertes, agentes oxidantes y sales metálicas. Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados.

Comparación Con Compuestos Similares

El ácido pamidrónico es similar a otros bisfosfonatos que contienen nitrógeno, como el ácido neridrónico, el ácido alendrónico, el ácido ibandrónico, el ácido zoledrónico, el ácido minodrónico y el ácido risedrónico . En comparación con estos compuestos, el ácido pamidrónico tiene un equilibrio único de potencia y duración de la acción. Si bien los bisfosfonatos de tercera generación como el ácido zoledrónico y el ácido risedrónico son más potentes, el ácido pamidrónico sigue siendo una opción valiosa debido a su eficacia y perfil de seguridad bien establecidos .

Compuestos Similares

  • Ácido neridrónico
  • Ácido alendrónico
  • Ácido ibandrónico
  • Ácido zoledrónico
  • Ácido minodrónico
  • Ácido risedrónico

Las propiedades únicas del ácido pamidrónico y su amplia gama de aplicaciones lo convierten en un compuesto significativo tanto en la investigación científica como en la práctica clínica.

Actividad Biológica

Pamidronic acid, a second-generation nitrogen-containing bisphosphonate, is primarily used to treat various bone-related conditions, including hypercalcemia of malignancy, Paget's disease, and osteolytic bone metastases. Its biological activity is centered on inhibiting osteoclast-mediated bone resorption, making it a critical agent in managing conditions characterized by excessive bone loss.

Pamidronic acid works by binding to hydroxyapatite in the bone matrix, where it inhibits osteoclasts—cells responsible for bone resorption. The mechanism involves the following steps:

  • Binding to Bone : Pamidronic acid is absorbed into the bone matrix and binds to hydroxyapatite.
  • Inhibition of Osteoclast Activity : Upon osteoclast-mediated bone resorption, pamidronic acid is released and taken up by osteoclasts through endocytosis.
  • Induction of Apoptosis : Inside the osteoclasts, pamidronic acid disrupts the mevalonate pathway by inhibiting farnesyl pyrophosphate synthase, leading to impaired protein prenylation. This disruption results in apoptosis of osteoclasts and reduced bone resorption activity .

Clinical Applications

Pamidronic acid is indicated for several conditions:

  • Hypercalcemia of Malignancy : It effectively reduces elevated calcium levels in patients with cancer.
  • Paget's Disease : It helps manage abnormal bone remodeling.
  • Osteolytic Bone Metastases : It mitigates complications associated with metastatic cancer affecting the bones.

Efficacy in Pain Management

A significant study evaluated pamidronate's effectiveness in controlling pain associated with metastatic prostate cancer. In a multicenter randomized trial involving patients with bone pain due to metastatic disease, pamidronate was administered intravenously. The results indicated no significant difference in pain relief or mobility compared to placebo; however, urinary bone resorption markers were suppressed in the pamidronate group .

Case Study 1: Pediatric Use

A case study involving a 12-year-old girl treated with pamidronic acid for polyostotic fibrous dysplasia demonstrated its effectiveness in managing skeletal abnormalities associated with this condition. The treatment resulted in improved bone density and reduced skeletal complications over time .

Research Findings on Cellular Mechanisms

Recent research has highlighted the broader cellular effects of pamidronic acid beyond osteoclast inhibition. Studies indicate that bisphosphonates like pamidronate may also reduce tumor burden by affecting tumor cell behavior, including invasion and angiogenesis. These secondary effects are attributed to alterations in cellular processes such as cytoskeletal organization and vesicular trafficking .

Comparative Biological Activity

The table below summarizes the biological activity of pamidronic acid compared to other bisphosphonates:

BisphosphonateMechanism of ActionPrimary IndicationsEfficacy in Pain Management
Pamidronic AcidInhibits osteoclast activity; induces apoptosisHypercalcemia, Paget's disease, Osteolytic lesionsLimited evidence
Zoledronic AcidSimilar to pamidronate but more potentOsteoporosis, Paget's disease, Cancer-related hypercalcemiaMore effective
AlendronateInhibits osteoclasts; reduces fracture riskOsteoporosisEffective

Propiedades

IUPAC Name

(3-amino-1-hydroxy-1-phosphonopropyl)phosphonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H11NO7P2/c4-2-1-3(5,12(6,7)8)13(9,10)11/h5H,1-2,4H2,(H2,6,7,8)(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRUUGTRCQOWXEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CN)C(O)(P(=O)(O)O)P(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H11NO7P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

57248-88-1 (di-hydrochloride salt)
Record name Pamidronic acid [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040391999
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID4023414
Record name Pamidronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4023414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Pamidronate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014427
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

1.58e+01 g/L
Record name Pamidronate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014427
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Bisphosphonates are taken into the bone where they bind to hydroxyapatite. Bone resorption by osteoclasts causes local acidification, releasing the bisphosphonate, which is taken into the osteoclast by fluid-phase endocytosis. Endocytic vesicles become acidified, releasing bisphosphonates into the cytosol of osteoclasts where they act. Osteoclasts mediate resorption of bone. When osteoclasts bind to bone they form podosomes, ring structures of F-actin. Disruption of the podosomes causes osteoclasts to detach from bones, preventing bone resorption. Nitrogen containing bisphosphonates such as pamidronate are known to induce apoptosis of hematopoietic tumor cells by inhibiting the components of the mevalonate pathway farnesyl diphosphate synthase, farnesyl diphosphate, and geranylgeranyl diphosphate. These components are essential for post-translational prenylation of GTP-binding proteins like Rap1. The lack of prenylation of these proteins interferes with their function, and in the case of Rap1, leads to apoptosis. pamidronate also activated caspases 3 and 9 which further contribute to apoptosis.
Record name Pamidronic acid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00282
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

40391-99-9
Record name Pamidronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=40391-99-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pamidronic acid [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040391999
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pamidronic acid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00282
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Pamidronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4023414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3-amino-1-hydroxypropylidene)bisphosphonic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.049.897
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PAMIDRONIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OYY3447OMC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Pamidronate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014427
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

254-262
Record name Pamidronic acid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00282
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Synthesis routes and methods I

Procedure details

The mixture of 5 eq. phosphorous acid and β-alanine is heated to form a melt. Morpholine (1 eq.) is slowly added. The reaction is cooled to about 70° C. and 2 eq. of PCl3 are added. The mixture is heated for about 3.5 hours. Then the reaction is hydrolyzed in aqueous acid at about 75° C. for about 0.5 hours. Crystallization from aqueous acid/IPA, affords pamidronate.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

206 gm (1.5 mols) of phosphorus trichloride are slowly dropped while stirring into a mixture heated in a boiling water bath of 89.1 gm (1 mol) of β-alanine, 123 gm (1.5 mols) of phosphorous acid, and 500 ml of chlorobenzene, and heating on the boiling water bath is continued for a further 3 hours. During this time the contents of the flask become solid. After the reaction is finished, 600 ml of water are added and the product is heated for a short time, treated with animal charcoal and filtered while hot. The 3-amino-1-hydroxypropane-1,1-diphosphonic acid gradually crystallizes out from the aqueous phase in a cooling cabinet. The mother liquor is concentrated and treated with methanol, whereupon still further diphosphonic acid is precipitated. The 3-amino-1-hydroxypropane-1,1-diphosphonic acid is then recrystallized from water.
Quantity
206 g
Type
reactant
Reaction Step One
Quantity
89.1 g
Type
reactant
Reaction Step Two
Quantity
123 g
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
600 mL
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Synthesis routes and methods III

Procedure details

A suspension of 3-aminopropionic acid (25 g, 0.280 mol) and phosphorous acid (34.5 g, 0.421 mol) in sulfolane (90 ml) is heated to 75° C. for 30 min. The mixture is cooled to 35-40° C. and then gradually introduced phosphorous trichloride (83 ml, 0.954 mol) while maintaining the temperature at 35-45° C. The mixture is heated to 63-67° C. for 3 hrs, whereby white solid results. It is then cooled to 0-5° C. and quenched by slow addition of water (250 ml) at 0-5° C. over a period of 1 hr. The resulting clear solution is charcoalized and is heated at 100° C. for 3 hrs, cooled to ambient temperature. Cooled the charcoalized solution and stirred for 4 hrs at 0-5° C. The crystallized product is filtered, washed sequentially with chilled water (100 ml), rectified spirit (75 ml) and dried in air oven at 55-60° C. until water content is less than 0.5% w/w. Yield 41.4 g, (62.7%), appearance: white crystalline solid, purity >99.0%.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
34.5 g
Type
reactant
Reaction Step One
Quantity
90 mL
Type
solvent
Reaction Step One
Quantity
83 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pamidronic acid
Reactant of Route 2
Reactant of Route 2
Pamidronic acid
Reactant of Route 3
Pamidronic acid
Reactant of Route 4
Pamidronic acid
Reactant of Route 5
Pamidronic acid
Reactant of Route 6
Pamidronic acid
Customer
Q & A

Q1: How does pamidronic acid exert its therapeutic effects?

A1: Pamidronic acid primarily targets osteoclasts, the cells responsible for bone resorption. [] It inhibits osteoclast-mediated bone resorption by binding to hydroxyapatite crystals in bone, particularly at sites of active bone remodeling. [, , ]

Q2: What are the downstream effects of pamidronic acid on osteoclasts?

A2: Pamidronic acid disrupts osteoclast function by inhibiting farnesyl pyrophosphate synthase, an enzyme in the mevalonate pathway crucial for the prenylation of small GTPases. [] This inhibition disrupts osteoclast activity, survival, and ultimately leads to their apoptosis. []

Q3: What is the molecular formula and weight of pamidronic acid?

A3: The molecular formula of pamidronic acid is C3H11NO7P2. Its molecular weight is 273.08 g/mol. []

Q4: What spectroscopic techniques are used to characterize pamidronic acid?

A4: Researchers utilize various spectroscopic techniques for structural characterization. Liquid chromatography-mass spectrometry (LC-MS) and tandem mass spectrometry (MSn) are employed to confirm the identity and purity of synthesized pamidronic acid derivatives. [, ] Nuclear magnetic resonance (NMR), nuclear quadrupole resonance (NQR), infrared (IR), and ultraviolet-visible (UV-VIS) spectroscopy provide further structural insights. []

Q5: How is pamidronic acid incorporated into biocompatible materials?

A5: Pamidronic acid can be grafted onto various biomaterials to enhance their bioactivity and osteoconductive properties. Researchers have successfully incorporated pamidronic acid into nanorod hydroxyapatite/poly(lactide-co-glycolide) (nHA/PLGA) scaffolds via electrospinning. [] Similarly, they have immobilized pamidronic acid on TiO2/hydroxyapatite (TiO2/HA) composite nanofiber mats, demonstrating its potential for bone tissue engineering applications. []

Q6: What are the therapeutic applications of pamidronic acid?

A6: Pamidronic acid is clinically used to treat various conditions characterized by increased bone resorption, including:

  • Hypercalcemia of malignancy [, , ]
  • Bone metastases from solid tumors and multiple myeloma [, , , , , ]
  • Paget's disease []
  • Osteoporosis [, , ]
  • Fibrous dysplasia [, ]

Q7: What is the evidence for the efficacy of pamidronic acid in treating bone metastases?

A7: Clinical trials have demonstrated that intravenous pamidronic acid effectively reduces skeletal-related events (SREs) in patients with bone metastases from breast cancer and multiple myeloma. [, ] While its efficacy in solid tumors other than breast or prostate cancer is less established, some studies suggest potential benefits in reducing pain and improving quality of life. [, ]

Q8: What are the potential adverse effects associated with pamidronic acid use?

A8: While generally well-tolerated, pamidronic acid can cause adverse effects, primarily:

  • Flu-like symptoms (fever, myalgias) []
  • Hypocalcemia [, ]
  • Gastrointestinal disturbances []
  • Ocular inflammation (uveitis) [, ]
  • Osteonecrosis of the jaw (ONJ), although rare []

Q9: What strategies are being explored to improve pamidronic acid delivery?

A10: Research is ongoing to develop targeted drug delivery systems for pamidronic acid. These strategies aim to enhance drug accumulation at bone tumor sites while minimizing systemic toxicity. Examples include incorporating pamidronic acid into nanoparticles, liposomes, and biocompatible scaffolds. [, ]

Q10: Are there any biomarkers being investigated for monitoring pamidronic acid response?

A10: Researchers are exploring biomarkers for predicting treatment response and identifying patients at risk of developing adverse effects. These include:

  • Bone turnover markers (e.g., serum C-telopeptide of type I collagen) []
  • Inflammatory markers []

Q11: What are potential alternatives to pamidronic acid for treating bone-related conditions?

A11: Besides other bisphosphonates like zoledronic acid, alternative treatments for bone diseases include:

  • Denosumab, a monoclonal antibody targeting RANKL []

Q12: What are the future research directions for pamidronic acid?

A12: Future research on pamidronic acid focuses on:

  • Optimizing drug delivery systems for enhanced efficacy and reduced toxicity [, ]
  • Identifying novel therapeutic targets and expanding its applications in other bone-related diseases [, ]
  • Investigating its potential synergistic effects with other therapeutic agents []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.